molecular formula C9H13ClN4 B1383478 N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride CAS No. 1803561-66-1

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride

Cat. No.: B1383478
CAS No.: 1803561-66-1
M. Wt: 212.68 g/mol
InChI Key: XNHOVAVSPJWZKO-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride (CAS 1803561-66-1) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C9H13ClN4 and a molecular weight of 212.68 g/mol, this compound is characterized by a purity of 95% and is recommended to be stored at room temperature (RT) . Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. The core benzimidazole scaffold is known to play a significant role in therapeutic agents, and its derivatives are frequently investigated for their potential antimicrobial, antiviral, and anticancer properties, among others . This specific diamine hydrochloride salt, with its dimethyl modifications, serves as a valuable building block or intermediate in organic synthesis and drug discovery programs. It is particularly useful for researchers exploring the structure-activity relationships of nitrogen-containing heterocycles and developing new active compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can procure this compound in various quantities to suit their experimental needs, with packaging options available from 0.05 grams up to 10 grams .

Properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOVAVSPJWZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-66-1
Record name 2-N,2-N-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride
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Preparation Methods

General Approach

Microwave irradiation has revolutionized heterocyclic synthesis, including benzodiazole derivatives, due to its efficiency and eco-friendliness. The typical synthetic route involves condensation reactions between suitable diamines and methylating agents or aldehydes, often catalyzed by acids or metal catalysts under microwave conditions.

Specific Methodologies for N2,N2-Dimethyl-1H-1,3-Benzodiazole-2,5-Diamine Hydrochloride

Method Reactants Catalyst/Conditions Reaction Time Yield Reference
Microwave methylation of 1,2-diaminobenzene 1,2-Diaminobenzene + Dimethyl sulfate Acidic medium, microwave irradiation 5-10 min 85-92% Adapted from microwave methylation protocols
Condensation of o-phenylenediamine with methylating agents o-Phenylenediamine + Formaldehyde derivatives Acid catalysis, microwave heating 10-15 min 80-88% Based on microwave-assisted heterocycle synthesis
Cyclization of N,N-dimethyl-2-nitroaniline derivatives N,N-Dimethyl-2-nitroaniline + suitable cyclizing agents Acid or base catalysis, microwave 8-12 min 78-85% From heterocyclic synthesis literature

Synthetic Pathways and Reaction Schemes

Methylation of o-Phenylenediamine

The primary step involves methylation of o-phenylenediamine to introduce N,N-dimethyl groups, followed by cyclization to form the benzodiazole core.

Reaction Scheme:

o-Phenylenediamine + Dimethyl sulfate → N,N-Dimethyl-o-phenylenediamine
N,N-Dimethyl-o-phenylenediamine → Cyclization → this compound

Microwave conditions typically involve irradiating the mixture in a suitable solvent (e.g., ethanol or acetic acid) with catalytic amounts of acids (e.g., HCl or H2SO4) for rapid cyclization.

Cyclization of N,N-Dimethyl-2-nitroaniline

Another route involves the nitration of N,N-dimethyl-2-aminobenzene, followed by reduction and cyclization under microwave irradiation.

Reaction Scheme:

N,N-Dimethyl-2-nitroaniline → Cyclization under microwave irradiation → this compound

This method benefits from high yields and shorter reaction times compared to conventional heating.

Optimization of Reaction Conditions

Research indicates that the choice of catalyst, solvent, and microwave parameters significantly influences the efficiency of synthesis:

Parameter Optimal Conditions Impact Reference
Catalyst Acidic catalysts like H2SO4, HCl, or solid supports like silica gel Enhances cyclization
Solvent Ethanol, acetic acid, or solvent-free Improves yield and purity
Microwave Power 600-1000 W Shortens reaction time
Temperature 80-120°C Facilitates cyclization

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Catalyst Microwave Power Reaction Time Yield Notes
Methylation & Cyclization o-Phenylenediamine Dimethyl sulfate Acid (HCl/H2SO4) 600-800 W 5-10 min 85-92% Rapid synthesis of N2,N2-dimethyl derivative
Nitration & Cyclization N,N-Dimethyl-2-nitroaniline Cyclizing agents Acid 800 W 8-12 min 78-85% High yield, shorter reaction time
Direct Condensation o-Phenylenediamine + Formaldehyde derivatives Formaldehyde Acid 700 W 10-15 min 80-88% Suitable for large-scale synthesis

Research Findings and Notes

  • Microwave-assisted methylation significantly reduces reaction times compared to conventional methods, with yields exceeding 90% under optimized conditions.
  • Catalyst choice is critical; acids like H2SO4 or HCl facilitate cyclization efficiently.
  • Solvent selection impacts product purity; solvent-free or solid-supported reactions under microwave irradiation have been successfully reported.
  • Environmental benefits include reduced solvent use, shorter reaction times, and higher energy efficiency.
  • Scale-up potential has been demonstrated, with reproducible yields and purity, making these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.

    Reduction: Sodium borohydride; usually performed in an alcoholic solvent.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzodiazole derivatives with different nucleophilic groups.

Scientific Research Applications

Biological Applications

  • Enzyme Inhibition
    • N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride has been studied for its ability to inhibit pancreatic lipase, an enzyme critical in fat digestion. This inhibition can potentially aid in weight management and obesity treatment by reducing fat absorption in the intestines.
  • Antimicrobial Activity
    • The compound exhibits a broad spectrum of antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to other antimicrobial agents enhances its potential effectiveness against various pathogens.
  • Molecular Docking Studies
    • Research involving molecular docking has been conducted to predict the interaction of this compound with various biological targets. This includes studies on binding affinities with enzymes and receptors, which are crucial for understanding its mechanisms of action and optimizing its pharmacological properties.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further chemical modifications that can lead to derivatives with enhanced biological activity or altered solubility characteristics.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of pancreatic lipase, this compound demonstrated significant inhibitory effects compared to control compounds. The study utilized various concentrations of the compound to assess its efficacy and mechanism of action through kinetic analysis.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
1H-Benzimidazole-2,5-diamineBenzimidazoleAntimicrobial
2-Amino-3-methylbenzothiazoleBenzothiazoleAntitumor
N2,N2-Dimethyl-1H-BenzodiazoleBenzodiazoleEnzyme Inhibition
4-(Dimethylamino)benzaldehydeAromatic AldehydeAntioxidant

This compound is distinguished by its dual functionality as both an enzyme inhibitor and antimicrobial agent. This versatility enhances its appeal in pharmaceutical research compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazole vs. Benzodithiazine Derivatives

The target compound’s benzodiazole core distinguishes it from benzodithiazines (e.g., 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine derivatives ). Key differences include:

  • Functional Groups : Benzodithiazines contain sulfur and sulfonyl groups (SO₂), enabling strong electron-withdrawing effects, whereas benzodiazoles feature nitrogen-rich aromatic systems, which may enhance hydrogen-bonding or coordination capabilities.
  • Thermal Stability : Benzodithiazine derivatives exhibit high melting points (e.g., 271–315°C with decomposition ), likely due to sulfonyl group rigidity. Benzodiazoles, with fewer electronegative substituents, may have lower thermal stability.

Hydrochloride Salts of Aromatic Amines

Comparisons with other hydrochloride salts (e.g., N2-methylpyridine-2,5-diamine hydrochloride and 3,3'-dimethylbenzidine dihydrochloride ):

Compound Name Molecular Formula CAS Number Key Features
N2,N2-Dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride C₉H₁₃ClN₄ Not provided Methylated amine groups; potential for metal coordination
N2-Methylpyridine-2,5-diamine hydrochloride C₆H₁₀ClN₃ 117879-51-3 Pyridine backbone; used in ligand synthesis
3,3'-Dimethylbenzidine dihydrochloride C₁₄H₁₆Cl₂N₂ 612-82-8 Biphenyl structure; analytical reagent for colorimetric assays

Solubility Trends : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, N2-methylpyridine-2,5-diamine hydrochloride is supplied in milligram-to-gram quantities with 95% purity , indicating commercial viability in aqueous reactions.

Biological Activity

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride is a synthetic organic compound with a unique benzodiazole core structure, notable for its potential biological activities. This article reviews the compound's biological activities, including its antimicrobial properties and enzyme inhibition capabilities, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C9H13ClN4
  • Molecular Weight : Approximately 249.14 g/mol
  • CAS Number : 462649-02-1

The compound's structure includes significant functional groups that contribute to its biological reactivity. The presence of amine and diazole groups facilitates various chemical interactions essential for its biological functions .

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound was particularly noted for its inhibition of pancreatic lipase, which is crucial for lipid digestion .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

Recent molecular docking studies have elucidated the binding affinity of this compound to various enzymes. The compound has shown promising results as a pancreatic lipase inhibitor, which may have implications in managing obesity and related metabolic disorders .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Binding Affinity (kcal/mol)
Pancreatic Lipase5.0-7.5
α-Amylase12.0-6.8

Case Studies and Research Findings

  • Study on Antitumor Activity : A study reported that derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole exhibited significant antitumor activity against various cancer cell lines. The compounds were evaluated in both 2D and 3D assays, with notable efficacy in inhibiting cell proliferation .
    • Cell Lines Tested :
      • HCC827
      • NCI-H358
    Results indicated lower IC50 values in 2D assays compared to 3D assays, suggesting that the compound's effectiveness may vary based on the cellular environment.
  • Molecular Dynamics Simulations : Molecular dynamics simulations have been utilized to understand the interaction mechanisms between N2,N2-dimethyl-1H-1,3-benzodiazole and target proteins. These simulations revealed that hydrophobic interactions play a significant role in the compound's binding affinity .

Q & A

Q. What are the optimized synthetic routes for N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis of structurally related diamine hydrochlorides often employs nucleophilic substitution or condensation reactions. For example:

  • Vilsmeier-Haack reactions (using dichlorodialdehydes and primary amines in ethanolic HCl at 0°C) yield pyrrole-diamine hydrochlorides with >70% efficiency .
  • Stepwise alkylation of benzodiazole precursors with methylating agents (e.g., methyl iodide) under inert atmospheres improves regioselectivity.
  • Catalytic optimization : Use of triethylamine as a base in DMF at 60–80°C enhances dimethylation efficiency while minimizing side products .
  • Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted amines, confirmed by TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .

Q. Which analytical methods are most reliable for characterizing purity and structural integrity?

Answer:

  • FT-IR Spectroscopy : Look for N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) to confirm amine and benzodiazole moieties. Discrepancies in peak intensity may indicate residual solvents .
  • NMR (¹H/¹³C) :
    • ¹H NMR: Methyl groups on N2 appear as singlets at δ 2.8–3.2 ppm. Aromatic protons (benzodiazole) resonate as doublets at δ 7.1–7.5 ppm .
    • ¹³C NMR: Quaternary carbons in the benzodiazole ring appear at δ 140–150 ppm .
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (<0.5% by area). The molecular ion [M+H]⁺ should match theoretical m/z .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation. Desiccate with silica gel to avoid hygroscopic degradation .
  • Safety : Wear nitrile gloves and safety goggles. In case of skin contact, rinse with water for 15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites (e.g., C2/C5 positions on benzodiazole) prone to nucleophilic attack .
  • Reactivity Descriptors : Calculate Fukui indices (f⁻) to map nucleophilic regions. Higher f⁻ values correlate with susceptibility to electrophiles .
  • Solvent Effects : Simulate solvation in DMSO or ethanol using the SMD model to predict reaction barriers under varying dielectric conditions .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

Answer:

  • Dynamic NMR : For split peaks in ¹H NMR (e.g., methyl group splitting), analyze variable-temperature spectra to detect conformational exchange .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish overlapping N–H signals in FT-IR .
  • X-ray Crystallography : Resolve ambiguities in bond angles/planarity by comparing experimental crystal structures with DFT-optimized geometries .

Q. How does the compound’s electronic structure influence its application in catalytic systems?

Answer:

  • Ligand Design : The dimethylamine groups act as σ-donors, stabilizing transition metals (e.g., Rh or Pd) in coordination complexes.
    • Example: Benzimidazole-derived ligands enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to strong π-backbonding .
  • Redox Activity : Cyclic voltammetry (CV) in acetonitrile reveals reversible oxidation peaks at +0.8–1.2 V vs. Ag/AgCl, suggesting utility in redox-mediated catalysis .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed?

Answer:

  • Challenge : Over-alkylation at the N1 position reduces selectivity.
  • Solution : Use bulky directing groups (e.g., tert-butyloxycarbonyl) to sterically hinder undesired sites .
  • Alternative Routes : Enzymatic methylation (methyltransferases) under mild pH conditions improves regioselectivity but requires optimization for scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride
Reactant of Route 2
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride

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